Antiplasmodial Activity vs. Cytochalasin D
In a direct head-to-head comparison within the same bioassay-guided fractionation study, 19,20-epoxycytochalasin D inhibited Plasmodium falciparum (3D7 strain) with an IC50 of 9.77 nM, representing approximately 8% greater potency than parent cytochalasin D, which exhibited an IC50 of 10.58 nM in the identical assay [1]. While the absolute potency difference is modest, it demonstrates that the 19,20-epoxide does not abolish antiplasmodial activity and, in this instance, slightly enhances it—a finding that contradicts the assumption that epoxy modification universally attenuates bioactivity.
| Evidence Dimension | In vitro antiplasmodial IC50 against P. falciparum 3D7 |
|---|---|
| Target Compound Data | IC50 = 9.77 nM |
| Comparator Or Baseline | Cytochalasin D: IC50 = 10.58 nM |
| Quantified Difference | 19,20-Epoxycytochalasin D is ~1.08-fold more potent (8% greater potency) |
| Conditions | P. falciparum 3D7 strain; in vitro culture; bioassay-guided HPLC fractions from endophytic fungal extracts |
Why This Matters
Procurement decisions for antimalarial screening campaigns should consider that 19,20-epoxycytochalasin D retains—and marginally surpasses—the antiplasmodial potency of cytochalasin D, while offering a structurally distinct chemotype for SAR exploration.
- [1] Ilorin Journal of Science. Plasmodium Active Compounds from Endophytic Fungi. 2015. Abstract: cytochalasin D and epoxycytochalasin D inhibited P. falciparum 3D7 with IC50 of 10.58 and 9.77 nM respectively. View Source
